2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C₄H₂Br₂F₆ and a molecular weight of 323.86 g/mol . This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a butane backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane typically involves the bromination of hexafluorobutene. The reaction conditions often require the presence of a bromine source and a suitable solvent to facilitate the reaction. Industrial production methods may involve the use of advanced bromination techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and modifications.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets, primarily through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .
Comparison with Similar Compounds
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used in organic synthesis.
1,4-Dibromo-2,3-butanediol: Used in the preparation of surfactants.
1,4-Dibromo-2,5-dimethylbenzene: Utilized in the synthesis of aromatic compounds.
The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties and reactivity compared to other brominated compounds .
Biological Activity
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (CAS Number: 384-50-9) is a halogenated organic compound with significant chemical properties that warrant investigation into its biological activity. This compound is part of a broader class of perfluorinated compounds that have raised concerns regarding their environmental persistence and potential health impacts.
- Molecular Formula : C₄H₂Br₂F₆
- Molecular Weight : 323.86 g/mol
- Density : 1.8 g/cm³ at 25 °C
- Boiling Point : 62 °C at 300 mmHg
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the bromination of hydrofluoroolefins under UV irradiation. The compound can be produced with high yields (up to 95%) through the reaction of various butenes with bromine. The reaction conditions can influence the stereochemistry of the product, resulting in a mixture of stereoisomers .
Toxicological Profile
The biological activity of this compound has not been extensively studied; however, its structural similarities to other halogenated compounds suggest potential toxicity. Halogenated hydrocarbons are known for their:
- Endocrine-disrupting properties : Many halogenated compounds can interfere with hormonal systems in animals and humans.
- Neurotoxicity : Some studies indicate that brominated compounds may exert neurotoxic effects.
Case Studies and Research Findings
A limited number of studies have focused on the specific biological effects of this compound. However, relevant findings from related compounds provide insights:
- Endocrine Disruption : Research indicates that similar halogenated compounds can disrupt thyroid hormone levels in animal models. For instance, studies on perfluorinated substances have shown alterations in thyroid hormone concentrations leading to developmental issues in rodents .
- Reproductive Toxicity : Compounds with bromine substitutions often exhibit reproductive toxicity in various animal models. For example, exposure to brominated flame retardants has been linked to reduced fertility and developmental abnormalities in offspring .
- Mutagenicity and Carcinogenicity : While specific data on this compound is sparse, other brominated compounds have demonstrated mutagenic properties in vitro. This raises concerns about potential carcinogenic effects upon prolonged exposure .
Table 1: Summary of Biological Activity Studies on Halogenated Compounds
Compound | Study Focus | Key Findings |
---|---|---|
Perfluorooctanoic Acid (PFOA) | Endocrine disruption | Altered thyroid hormone levels in rats |
Brominated Flame Retardants | Reproductive toxicity | Reduced fertility and developmental issues in offspring |
Polychlorinated Biphenyls (PCBs) | Neurotoxicity | Neurodevelopmental deficits observed in exposed children |
Properties
IUPAC Name |
2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAABVXWZWULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371593 | |
Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384-50-9 | |
Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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